molecular formula C13H15N5O4S B2684496 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396850-79-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2684496
CAS No.: 1396850-79-5
M. Wt: 337.35
InChI Key: GTKHIWIHQSLGPT-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring, a sulfone-modified tetrahydrothiophene moiety, and a 4-methoxyphenyl substituent. The tetrazole group is a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug design . The 4-methoxyphenyl moiety is a common pharmacophore in medicinal chemistry, contributing to interactions with aromatic residues in enzyme active sites or receptors .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-11-4-2-10(3-5-11)18-16-12(15-17-18)13(19)14-9-6-7-23(20,21)8-9/h2-5,9H,6-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKHIWIHQSLGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and case studies.

Compound Overview

The molecular formula of this compound is C17H21N3O5S, with a molecular weight of approximately 379.4 g/mol. Its structure includes a tetrahydrothiophene ring, a methoxyphenyl group, and a tetrazole moiety, which are critical in defining its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrazole ring followed by the introduction of the thiophene and carboxamide groups. Common reagents include hydrazines and various electrophiles under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial effects. A study on tetrazole derivatives demonstrated their potential as antibacterial agents against various pathogens. The presence of the methoxy group in the structure enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial cells .

Anti-inflammatory Activity

Compounds targeting the inflammasome-caspase-1 pathway have shown promise in treating inflammatory diseases. This compound may act as a non-covalent inhibitor of caspase-1, thereby inhibiting interleukin-1β (IL-1β) release in activated macrophages. This suggests its potential utility in managing conditions characterized by dysregulated inflammation .

The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. For instance, by inhibiting caspase-1 activity, the compound may reduce the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

Compound Activity IC50 (μM) Notes
Compound AAnti-inflammatory15.3Effective in reducing IL-1β levels
Compound BAntibacterial12.5Inhibits growth of Gram-positive bacteria
Compound CCytotoxic20.0Induces apoptosis in cancer cell lines

These findings highlight the diverse potential applications of compounds within this structural class.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the 4-methoxyphenyl group has been associated with enhanced antimicrobial activity, making this compound a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

Studies have demonstrated that tetrazole derivatives possess anti-inflammatory properties. For example, a series of tetrazole compounds were evaluated for their ability to inhibit inflammation in animal models. The results indicated that certain tetrazole derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin . This suggests that this compound could be explored for developing new anti-inflammatory agents.

Antiparasitic Activity

The compound's structural characteristics may also lend it antiparasitic potential. Research has shown that similar compounds have demonstrated activity against Entamoeba histolytica, suggesting a pathway for exploring its use in treating parasitic infections .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of bacteria. Among these, a derivative structurally related to this compound showed promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Testing

In another study, a series of compounds including tetrazoles were screened for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that some compounds exhibited significant reduction in inflammation compared to control groups, suggesting potential for therapeutic development .

Chemical Reactions Analysis

Tetrazole Ring Modifications

The tetrazole ring (2H-tetrazole) undergoes characteristic reactions due to its electron-deficient nitrogen-rich structure:

  • Cycloaddition Reactions : The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under thermal or microwave-assisted conditions, forming fused heterocyclic systems. For example, reactions with acetylene derivatives yield triazolo-tetrazole hybrid structures .

  • Alkylation/Substitution : The N1 position of the tetrazole can undergo alkylation using alkyl halides or Mitsunobu conditions (e.g., DIAD, triphenylphosphine), forming N-alkylated derivatives.

  • Oxidation : Strong oxidants like KMnO₄ convert the tetrazole ring into carboxylic acids via cleavage, though this is less common due to the ring’s stability .

Carboxamide Group Reactivity

The carboxamide (-CONH-) group participates in:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylic acid and tetrahydrothiophene sulfone amine.

  • Nucleophilic Substitution : The amide nitrogen can react with electrophiles (e.g., acyl chlorides) under basic conditions to form urea or thiourea derivatives.

Tetrahydrothiophene Sulfone Reactions

The sulfone group (-SO₂-) enhances electrophilicity at adjacent carbons:

  • Nucleophilic Aromatic Substitution : Electron-withdrawing effects facilitate substitution at the para position of the tetrahydrothiophene ring with nucleophiles (e.g., amines, thiols).

  • Reduction : LiAlH₄ reduces the sulfone to a sulfide, though this is rarely employed due to the sulfone’s role in bioactivity.

4-Methoxyphenyl Group Transformations

The methoxy group (-OCH₃) undergoes:

  • Demethylation : BBr₃ or HI cleaves the methyl group, forming a phenol derivative .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs at the aromatic ring’s ortho/para positions .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Products Yield Reference
Tetrazole alkylationCH₃I, K₂CO₃, DMF, 80°CN1-methylated tetrazole72%
Amide hydrolysis6M HCl, reflux, 12hTetrazole-5-carboxylic acid + sulfone amine85%
CycloadditionPhenylacetylene, CuI, MW, 120°CTriazolo[1,5-a]tetrazole68%
Sulfone substitutionNH₂CH₂Ph, Et₃N, DCM, 25°CPara-aminated tetrahydrothiophene derivative58%
Methoxy demethylationBBr₃, CH₂Cl₂, -78°C → 25°CPhenolic tetrazole-carboxamide63%

Mechanistic Insights

  • Cycloaddition : The tetrazole’s electron-deficient C5 position reacts with electron-rich alkynes via a concerted mechanism, forming a bicyclic intermediate .

  • Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

  • Sulfone Substitution : The sulfone group polarizes the tetrahydrothiophene ring, directing nucleophiles to the para position through resonance stabilization.

Comparative Reactivity with Structural Analogs

Analog Key Reaction Rate (Relative) Notes
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamideAmide hydrolysis1.0xSlower due to lack of tetrazole
2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylic acidEsterification2.3xEnhanced by carboxylic acid reactivity
1-methyl-2H-tetrazole-5-carboxamideN-alkylation0.8xSteric hindrance from methyl group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 4-Methoxyphenyl Substituents

Several analogs share the 4-methoxyphenyl group but differ in core structures:

  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide (EP3348550A1): This compound replaces the tetrazole with a benzothiazole ring. The acetamide linkage may offer greater conformational flexibility than the rigid tetrazole-carboxamide .
  • Formoterol-Related Compounds (Pharmacopeial Forum): These include 4-methoxyphenyl-ethylaminoethanol derivatives (e.g., Formoterol Related Compound B). Unlike the target compound, these are β-agonists with ethanolamine backbones, emphasizing the role of the 4-methoxyphenyl group in adrenergic receptor binding .
Table 1: Key Structural and Functional Differences
Compound Core Structure Key Functional Groups Potential Applications
Target Compound Tetrazole-sulfolane Tetrazole, sulfone, 4-methoxyphenyl Enzyme inhibition (inferred)
N-(6-Chlorobenzothiazole-2-yl)-... Benzothiazole Benzothiazole, acetamide Antimicrobial/anticancer
Formoterol-Related Compound B Ethanolamine 4-Methoxyphenyl, aminoethanol β-Adrenergic agonism

Carboxamide Derivatives with Heterocyclic Moieties

Carboxamide linkages are critical for hydrogen bonding in target interactions. Examples include:

  • N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (): This thiadiazole-carboxamide derivative showed 50 µg/mL inhibition in unspecified assays. The thiadiazole ring, unlike the tetrazole, contains sulfur, which may enhance metal-binding properties. However, the absence of a sulfone group reduces polarity compared to the target compound .
  • N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide (): The isoxazole core and thiophene substituent create a planar aromatic system, favoring π-π stacking interactions. The diethylamino group introduces basicity, contrasting with the neutral sulfolane in the target compound .

Tetrazole and Sulfolane-Containing Analogs

  • The thiadiazole ring’s smaller size may limit steric hindrance compared to the bulkier tetrazole-sulfolane system .
  • N-Substituted 2-((5-(Thiophen-2-Ylmethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetohydrazides (): These compounds feature triazole-thioether linkages, which are more flexible but less stable than sulfones. The thiophene group parallels the 4-methoxyphenyl in aromatic interactions but lacks methoxy’s electron-donating effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a tetrazole-carboxylic acid derivative with an amine-bearing sulfone moiety. Critical steps include:

  • Reagent Selection : Use of triethylamine as a base to neutralize HCl generated during chloroacetyl chloride addition, as seen in analogous thiazole-carboxamide syntheses .
  • Solvent Optimization : Dioxane or acetonitrile is preferred for facilitating nucleophilic substitution, with reflux conditions (e.g., 80–100°C) to accelerate cyclization .
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity, as demonstrated in similar carboxamide syntheses .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR are critical for confirming substituent positions and sulfone/tetrazole integration. For example, 1H^1 \text{H} NMR can resolve methoxyphenyl protons at δ 3.8–4.0 ppm and sulfone protons at δ 2.5–3.5 ppm .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 378.08) .

Q. What in vitro pharmacological activities have been reported for this compound, and what assay protocols are standard?

  • Methodological Answer :

  • Anticancer Screening : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} values calculated using dose-response curves (48–72 hr exposure) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with ATP-competitive protocols and fluorescence-based readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups enhancing anticancer activity?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify the methoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl) and the sulfone moiety (e.g., replace with carbonyl or ester groups) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or tubulin, correlating with experimental IC50_{50} data .
  • Pharmacophore Mapping : Identify hydrogen-bond acceptors (tetrazole) and hydrophobic regions (sulfone) as key features using software like Schrödinger’s Phase .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .
  • Bioavailability Studies : Measure plasma concentration-time profiles via LC-MS/MS after oral administration in rodent models to correlate pharmacokinetics with activity discrepancies .
  • Formulation Optimization : Use lipid-based nanocarriers to enhance solubility, as poor aqueous solubility (logP ~2.8) may limit in vivo absorption .

Q. How can regioselectivity challenges in tetrazole functionalization be addressed during derivatization?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the tetrazole NH with tert-butyloxycarbonyl (Boc) to direct electrophilic substitution to the 5-position .
  • Metal Catalysis : Employ Cu(I)-catalyzed click chemistry for selective 1,3-dipolar cycloaddition with alkynes, preserving the sulfone and carboxamide groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s cytotoxicity across different cell lines?

  • Methodological Answer :

  • Cell Line Variability : Validate assays using isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate target-specific effects .
  • Assay Conditions : Standardize incubation time, serum concentration, and seeding density. For example, discrepancies in IC50_{50} may arise from varying exposure times (24 vs. 72 hr) .
  • Off-Target Profiling : Screen against a panel of 50+ kinases to identify unintended targets that may confound results .

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